molecular formula C15H14N6O4S B2926964 1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide CAS No. 2034534-68-2

1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

Cat. No.: B2926964
CAS No.: 2034534-68-2
M. Wt: 374.38
InChI Key: WYMCJPQMLOVKRP-UHFFFAOYSA-N
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Description

The compound “1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide” is a heterocyclic sulfonamide featuring a benzoxazole core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 1-methylpyrazole group. The methanesulfonamide moiety is linked via a methylene bridge to the oxadiazole ring. The benzoxazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the oxadiazole and pyrazole groups may enhance metabolic stability and selectivity. Crystallographic studies using programs like SHELXL (part of the SHELX system) could resolve its three-dimensional conformation, aiding in structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c1-21-8-10(6-16-21)15-18-14(25-20-15)7-17-26(22,23)9-12-11-4-2-3-5-13(11)24-19-12/h2-6,8,17H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMCJPQMLOVKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzoxazole ring, the pyrazole ring, and the oxadiazole ring, followed by their coupling under specific conditions.

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves the coupling of the benzoxazole, pyrazole, and oxadiazole intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound can be categorized based on key substituents: benzoxazole/benzodiazole, oxadiazole/oxazole, pyrazole variations, and sulfonamide groups. Below is a comparative analysis supported by molecular data and hypothesized pharmacological implications.

Table 1: Structural and Molecular Comparison of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(1,2-Benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide C₁₅H₁₃N₇O₄S 387.07 Benzoxazole, 1,2,4-oxadiazole, pyrazole, methanesulfonamide
N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide C₇H₁₁N₃O₃S 217.07 Oxazole, methanesulfonamide, methyl substituent
2-(Methanesulfonylmethyl)-1H-1,3-benzodiazole C₁₀H₁₁N₂O₂S 223.07 Benzodiazole (N vs. O), methanesulfonylmethyl group
4-Amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide C₁₀H₁₆N₄O 224.26 Pyrazole, amino, cyclobutyl, carboxamide

Benzoxazole vs. Benzodiazole

The benzoxazole ring in the target compound incorporates an oxygen atom, whereas benzodiazole (e.g., 2-(methanesulfonylmethyl)-1H-1,3-benzodiazole) replaces oxygen with nitrogen. Oxygen’s higher electronegativity may enhance hydrogen-bonding interactions with biological targets compared to benzodiazole’s nitrogen-rich system. However, benzodiazoles often exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

Oxadiazole vs. Oxazole

The 1,2,4-oxadiazole ring in the target compound contains three heteroatoms (O, N, N), making it more electron-deficient than the oxazole ring in N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide. However, oxadiazoles are generally less stable in acidic environments compared to oxazoles, which may limit oral bioavailability .

Pyrazole Substituents

The 1-methylpyrazole group in the target compound contrasts with the amino-substituted pyrazole in 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide. The absence of an amino group reduces polarity, possibly enhancing membrane permeability but decreasing water solubility. The methyl group at the pyrazole’s nitrogen may sterically hinder interactions with certain targets while improving metabolic resistance .

Methanesulfonamide Group

The methanesulfonamide moiety is a common pharmacophore in kinase inhibitors and sulfa drugs.

Research Findings and Hypotheses

  • Molecular Weight and Bioavailability : The target compound’s high molecular weight (387.07 g/mol) may limit oral absorption compared to smaller analogs like N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (217.07 g/mol).
  • Solubility : The benzoxazole and oxadiazole rings likely reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.
  • Target Selectivity : The combination of benzoxazole, oxadiazole, and pyrazole may confer selectivity for enzymes with hydrophobic binding pockets (e.g., tyrosine kinases).

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety and a methanesulfonamide functional group, which are known for their pharmacological significance. The structural formula can be represented as follows:

C18H22N6O4S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{4}\text{S}

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for several derivatives have been documented, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

Studies have explored the anticancer properties of sulfonamide derivatives. For example, compounds similar to the target molecule were evaluated in vitro against various cancer cell lines. Some exhibited promising cytotoxic effects, indicating potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of the compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Signal Transduction Modulation : It can influence signaling pathways critical for cell growth and survival.
  • Nucleic Acid Interaction : Binding to DNA or RNA may disrupt gene expression and protein synthesis .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antiviral Activity : A related compound was tested against HCV NS5B polymerase, demonstrating significant binding affinities (−15.75 to −16.09 kcal/mol), suggesting a strong potential as an antiviral agent .
  • Cytotoxicity Evaluation : In vitro tests revealed that certain derivatives showed significant cytotoxicity against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeObserved EffectReference
AntimicrobialBenzoxazole DerivativesVariable MIC against E. coli and B. subtilis
AnticancerSulfonamide DerivativesInduced apoptosis in cancer cell lines
AntiviralRelated CompoundsHigh binding affinity to HCV NS5B

Q & A

Q. What crystallographic packing motifs impact solid-state stability?

  • Analysis:
  • Solve crystal structure via XRD (Mo-Kα radiation, 100 K). Identify key interactions (e.g., π-π stacking between benzoxazole and oxadiazole rings; hydrogen bonds involving sulfonamide S=O groups).
  • Accelerated stability testing (40°C/75% RH, 4 weeks) to correlate packing density with degradation rates .

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